molecular formula C36H40O4P2 B11831662 (2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B11831662
M. Wt: 598.6 g/mol
InChI Key: CPWPSQKAGFLDKE-FMWQYVROSA-N
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Description

This compound belongs to the bibenzo[d][1,3]oxaphosphole class, characterized by a bicyclic framework containing phosphorus and oxygen atoms. The stereochemistry (2S,2'S,3S,3'S) defines its chiral centers, which are critical for asymmetric catalysis and ligand design. The 4,4'-bis(benzyloxy) substituents contribute to its steric bulk and electronic properties, while the 3,3'-di-tert-butyl groups enhance conformational rigidity and stability.

Properties

Molecular Formula

C36H40O4P2

Molecular Weight

598.6 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C36H40O4P2/c1-35(2,3)41-31-27(37-23-25-15-9-7-10-16-25)19-13-21-29(31)39-33(41)34-40-30-22-14-20-28(32(30)42(34)36(4,5)6)38-24-26-17-11-8-12-18-26/h7-22,33-34H,23-24H2,1-6H3/t33-,34-,41-,42-/m0/s1

InChI Key

CPWPSQKAGFLDKE-FMWQYVROSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound (2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS No. 1435940-21-8) is a member of the oxaphosphole family known for its potential biological activities. This article explores its biological activity based on available research findings, including in vitro and in vivo studies.

  • Molecular Formula : C38_{38}H44_{44}O6_6P2_2
  • Molecular Weight : 658.70 g/mol
  • Structure : The compound features a complex structure with multiple aromatic rings and functional groups that may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that oxaphosphole derivatives exhibit significant antimicrobial properties. The specific compound under review has been evaluated for its effectiveness against various bacterial strains.

  • Mechanism of Action :
    • The compound may inhibit bacterial cell division by targeting essential proteins such as FtsZ, which is crucial for bacterial cytokinesis. Inhibition of FtsZ polymerization can lead to cell filamentation and lysis .
  • Minimum Inhibitory Concentration (MIC) :
    • While specific MIC values for this compound are not extensively documented in the literature, related compounds have shown promising activity with MIC values comparable to established antibiotics like isoniazid .

Cytotoxicity Studies

Evaluating the cytotoxic effects of (2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole is crucial for assessing its therapeutic potential.

  • Cell Lines Tested :
    • Human embryonic kidney cells (HEK-293T) and mouse fibroblast cells (CCL-1) are commonly used to evaluate cytotoxicity.
    • In preliminary studies involving similar oxaphosphole compounds, low cytotoxicity was observed with selectivity indices (SI) indicating favorable therapeutic windows .

Study 1: Antimicrobial Efficacy

In a recent investigation focusing on oxaphosphole derivatives:

  • Findings : The derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis with MIC values ranging from 0.07 to 0.32 µM.
  • Cytotoxicity : Compounds exhibited selectivity indices greater than 1000 against normal cell lines indicating low toxicity .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets:

  • Results : Docking simulations suggest strong interactions with FtsZ and other essential proteins involved in bacterial cell division.
  • Implications : These findings support the potential use of this compound as a lead for developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against bacteria; MIC comparable to isoniazid
CytotoxicityLow cytotoxicity with high selectivity indices
Molecular InteractionsStrong binding predicted with essential proteins

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in their 4,4'-substituents and molecular weight. Key comparisons include:

Table 1: Structural and Physical Properties of Related Bibenzo[d][1,3]oxaphosphole Derivatives

Compound Name (CAS No.) 4,4'-Substituents Molecular Formula Molecular Weight (g/mol) Storage Conditions
Target Compound (hypothetical) Bis(benzyloxy) C₃₈H₄₄O₄P₂* ~658.7† Inert atmosphere, 2–8°C
[(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-... (1435940-21-8) Bis(2,6-dimethoxyphenyl) C₃₈H₄₄O₆P₂ 658.70 Inert atmosphere, 2–8°C
[(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-... (1202033-21-3) Diphenyl C₃₄H₃₆O₂P₂ 538.60 Inert atmosphere, 2–8°C

*Hypothetical formula based on substitution pattern.
†Estimated based on similar molecular frameworks.

Key Observations:

Substituent Effects: The bis(benzyloxy) groups in the target compound likely increase steric hindrance and lipophilicity compared to bis(2,6-dimethoxyphenyl) () or diphenyl () variants. Diphenyl substituents () reduce molecular weight significantly (538.60 vs. 658.70 g/mol in ), favoring applications requiring lower steric bulk.

Stability and Reactivity :

  • All compounds require storage under inert atmospheres at 2–8°C, indicating sensitivity to oxidation or moisture .
  • The tert-butyl groups at 3,3'-positions universally stabilize the bicyclic framework, as seen across all analogs.

Synthetic Utility: highlights that structural clustering correlates with bioactivity profiles.

Research Findings and Implications

  • Structural Clustering : Hierarchical clustering () suggests that compounds with similar substituents (e.g., aromatic vs. alkoxy groups) cluster together, predicting shared modes of action or reactivity .
  • Safety Considerations : The bis(2,6-dimethoxyphenyl) variant (CAS 1435940-21-8) carries hazard statements for skin/eye irritation (H315, H319) and respiratory sensitization (H335), indicating that substituent choice impacts toxicity .

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